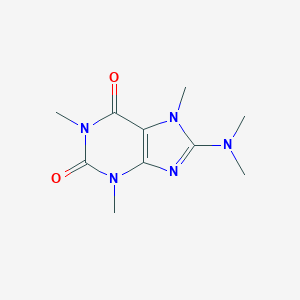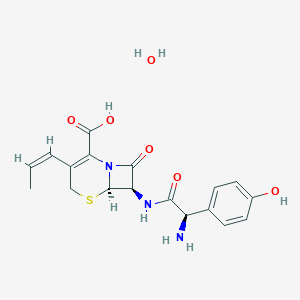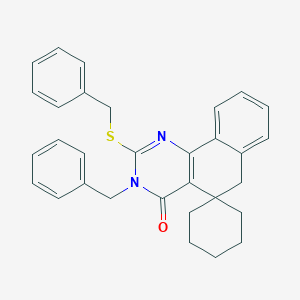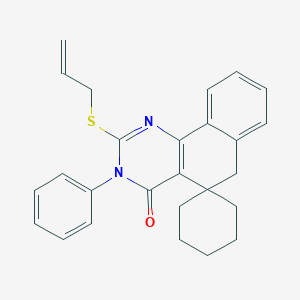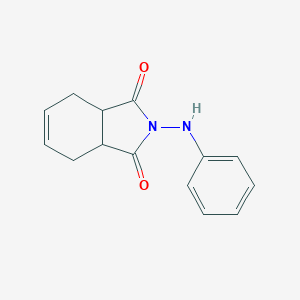
1H-ISOINDOLE-1,3(2H)-DIONE, 3a,4,7,7a-TETRAHYDRO-2-(PHENYLAMINO)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-ISOINDOLE-1,3(2H)-DIONE, 3a,4,7,7a-TETRAHYDRO-2-(PHENYLAMINO)- (hereafter referred to as “1H-ISOINDOLE”) is an organic compound belonging to the isoindole family. It is a small molecule with two nitrogen atoms, two oxygen atoms and one carbon atom. 1H-ISOINDOLE is a synthetic compound, meaning it cannot be found in nature and must be created in the lab. It is used in a variety of scientific research applications, including as a fluorescent dye, an enzyme inhibitor, and a drug candidate.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, providing a pathway for the generation of amino and triazole derivatives as well as hydroxyl analogues through various chemical reactions (Tan et al., 2016).
- The crystal structure of a Mannich base, 2-[(phenylamino) methyl]-isoindole-1,3-dione, has been elucidated, revealing important conformational and vibrational characteristics that contribute to its potential biological functions (Franklin et al., 2011).
- Studies on the molecular and crystal structure of tricyclic N-Aminoimides have shown their unique isomeric characteristics and hydrogen bonding interactions, which are critical for understanding their chemical behavior (Struga et al., 2007).
Chemical Properties and Reactivity
- Polysubstituted isoindole-1,3-diones have been synthesized, revealing insights into the chemical reactivity and structural properties of these compounds, which are pivotal for further applications in various fields (Tan et al., 2014).
- The formation of 4,5,6,7-tetrahydroisoindoles through palladium-catalyzed hydride reduction has been explored, offering a deeper understanding of the reactivities of different isoindoline derivatives (Hou et al., 2007).
Biological and Enzymatic Inhibition Studies
- Isoindole-1,3(2H)-dione derivatives have shown inhibitory properties against xanthine oxidase, an enzyme involved in purine metabolism, highlighting their potential therapeutic applications (Gunduğdu et al., 2020).
- Novel hybrid isoindole‐1,3(2H)‐dione compounds carrying a 1H‐tetrazole moiety have been synthesized and evaluated for their inhibitory effects against various enzymes, demonstrating their significant biological activities (Tan et al., 2022).
Optical Properties
- The optical properties, including the optical band gap, refractive index, and absorbance band edge of some isoindole-1,3-dione compounds, have been studied, indicating their potential applications in material science (Tan et al., 2018).
Propiedades
IUPAC Name |
2-anilino-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(13)15-10-6-2-1-3-7-10/h1-7,11-12,15H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHYKVOJOGRKBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976668 |
Source


|
| Record name | 2-Anilino-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-ISOINDOLE-1,3(2H)-DIONE, 3a,4,7,7a-TETRAHYDRO-2-(PHENYLAMINO)- | |
CAS RN |
61152-63-4 |
Source


|
| Record name | 3a,4,7,7a-Tetrahydro-2-(phenylamino)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61152-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(phenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061152634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anilino-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

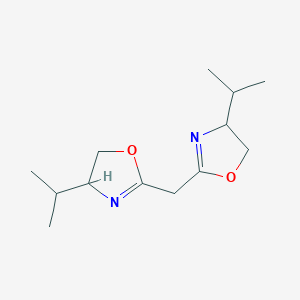
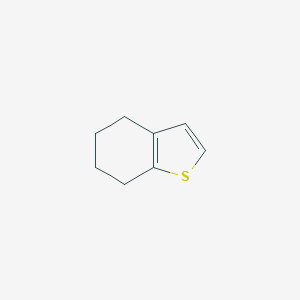

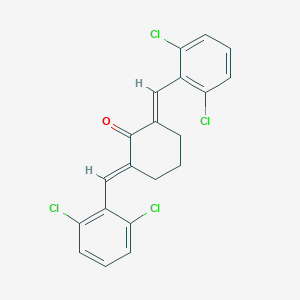
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)


